![molecular formula C11H20N4O2 B3700909 2-[[(2-Amino-6-methoxypyrimidin-4-yl)amino]methyl]-3-methylbutan-1-ol](/img/structure/B3700909.png)
2-[[(2-Amino-6-methoxypyrimidin-4-yl)amino]methyl]-3-methylbutan-1-ol
Übersicht
Beschreibung
2-[[(2-Amino-6-methoxypyrimidin-4-yl)amino]methyl]-3-methylbutan-1-ol is a chemical compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group and a methoxy group, as well as a butanol side chain. Aminopyrimidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2-Amino-6-methoxypyrimidin-4-yl)amino]methyl]-3-methylbutan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4,6-dichloropyrimidine as the starting material.
Methoxylation: The 2-amino-4,6-dichloropyrimidine undergoes methoxylation to introduce the methoxy group at the 6-position.
Amination: The methoxylated intermediate is then subjected to amination to replace the chlorine atom at the 4-position with an amino group.
Side Chain Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the butanol side chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting the amino group to a hydroxylamine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydroxylamines, amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[[(2-Amino-6-methoxypyrimidin-4-yl)amino]methyl]-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[[(2-Amino-6-methoxypyrimidin-4-yl)amino]methyl]-3-methylbutan-1-ol involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: Similar structure but with an additional methoxy group.
2-Amino-4-chloro-6-methoxypyrimidine: Similar structure but with a chlorine atom instead of an amino group.
2-Amino-4-hydroxy-6-methylpyrimidine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-[[(2-Amino-6-methoxypyrimidin-4-yl)amino]methyl]-3-methylbutan-1-ol is unique due to its specific substitution pattern and the presence of the butanol side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-[[(2-amino-6-methoxypyrimidin-4-yl)amino]methyl]-3-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-7(2)8(6-16)5-13-9-4-10(17-3)15-11(12)14-9/h4,7-8,16H,5-6H2,1-3H3,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJFKMHDZZPPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC1=CC(=NC(=N1)N)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


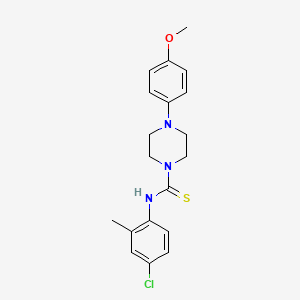


![1-[2-(2-CHLOROPHENOXY)ETHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE](/img/structure/B3700855.png)
![3-[(2-BROMOPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B3700861.png)
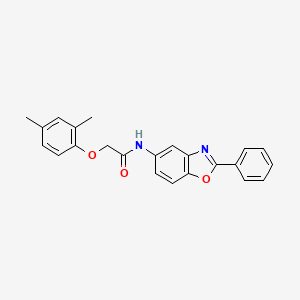
![2-[4-(4-ethoxyphenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B3700870.png)
![2-oxopropyl 4-[5-(4-bromophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B3700871.png)
![N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide](/img/structure/B3700872.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopentyl-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B3700883.png)
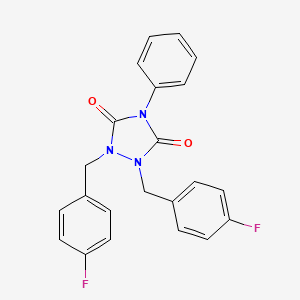
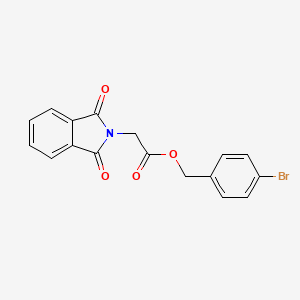
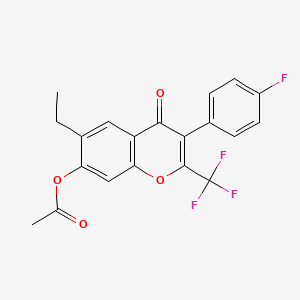
![N-[4-(quinoline-2-carbothioylamino)phenyl]quinoline-2-carbothioamide](/img/structure/B3700916.png)
